molecular formula C17H19NO2 B7593864 Furan-2-yl-[2-methyl-4-(2-methylphenyl)pyrrolidin-1-yl]methanone

Furan-2-yl-[2-methyl-4-(2-methylphenyl)pyrrolidin-1-yl]methanone

Cat. No. B7593864
M. Wt: 269.34 g/mol
InChI Key: ZQTIYKDTBHAFIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Furan-2-yl-[2-methyl-4-(2-methylphenyl)pyrrolidin-1-yl]methanone, also known as FM2-10, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of pyrrolidinyl-furanone derivatives and has been shown to have various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of Furan-2-yl-[2-methyl-4-(2-methylphenyl)pyrrolidin-1-yl]methanone involves the binding of the compound to specific target proteins. This binding can result in the inhibition of protein-protein interactions, the modulation of enzyme activity, and the regulation of gene expression. This compound has been shown to bind to various proteins, including histone deacetylases, cyclin-dependent kinases, and proteases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect against neurodegeneration. This compound has also been shown to modulate the activity of enzymes involved in the regulation of cellular processes, such as apoptosis and cell cycle progression.

Advantages and Limitations for Lab Experiments

Furan-2-yl-[2-methyl-4-(2-methylphenyl)pyrrolidin-1-yl]methanone has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities. It also has a high degree of selectivity for specific target proteins, which allows for more precise studies. However, this compound does have some limitations. It can be difficult to work with due to its low solubility in water, and it can be toxic at high concentrations.

Future Directions

There are several future directions for the study of Furan-2-yl-[2-methyl-4-(2-methylphenyl)pyrrolidin-1-yl]methanone. One area of interest is the development of new derivatives of this compound that have improved solubility and selectivity. Another area of interest is the investigation of the potential use of this compound in combination with other compounds for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential use in scientific research. It has various biochemical and physiological effects and has been used in studies involving cancer, inflammation, and neurodegenerative diseases. While this compound has advantages for use in lab experiments, it also has some limitations. Further studies are needed to fully understand the potential of this compound and its derivatives for the treatment of various diseases.

Synthesis Methods

Furan-2-yl-[2-methyl-4-(2-methylphenyl)pyrrolidin-1-yl]methanone can be synthesized using a multistep process. The first step involves the synthesis of 2-methyl-4-(2-methylphenyl)pyrrolidine, which is then reacted with furan-2-carbaldehyde to form the intermediate product. This intermediate product is then reacted with methylamine to form the final product, this compound.

Scientific Research Applications

Furan-2-yl-[2-methyl-4-(2-methylphenyl)pyrrolidin-1-yl]methanone has been extensively studied for its potential use in scientific research. It has been shown to have various biochemical and physiological effects, including the inhibition of protein-protein interactions, the modulation of enzyme activity, and the regulation of gene expression. This compound has been used in studies involving cancer, inflammation, and neurodegenerative diseases.

properties

IUPAC Name

furan-2-yl-[2-methyl-4-(2-methylphenyl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-12-6-3-4-7-15(12)14-10-13(2)18(11-14)17(19)16-8-5-9-20-16/h3-9,13-14H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQTIYKDTBHAFIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN1C(=O)C2=CC=CO2)C3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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